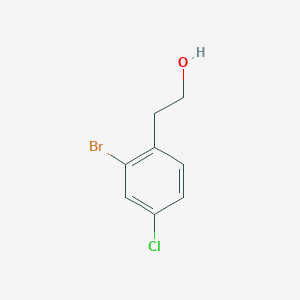

2-(2-Bromo-4-chlorophenyl)ethanol

Descripción general

Descripción

2-(2-Bromo-4-chlorophenyl)ethanol, also known as BCPE, is a synthetic compound used in a variety of scientific research and laboratory experiments. BCPE is a type of phenol, a class of organic compounds derived from phenols or phenolic acids. It has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology due to its unique structure and properties.

Aplicaciones Científicas De Investigación

Biocatalytic Synthesis

Efficient Synthesis in Microbial Cells : A study demonstrated the efficient synthesis of a similar compound, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, using Candida ontarioensis cells, highlighting the potential of microbial biocatalysts in producing pharmaceutical intermediates (Ni, Zhang, & Sun, 2012).

Alternative Biocatalyst Exploration : Another research focused on synthesizing (S)-1-(2-chlorophenyl)ethanol using the submerged culture of Alternaria alternata, showcasing the diversity of microorganisms usable in asymmetric reduction processes (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).

Synthesis and Characterization

- Chemical Synthesis Methods : Research on the synthesis of 2-(4-Chlorophenyl)ethanol through esterification and reduction offers insights into chemical methods for producing similar chlorophenyl ethanol derivatives (Lirong, 2007).

Industrial Scale-up and Applications

- Scale-Up for Drug Intermediates : A study explored scaling up the production of (S)-1-(2-chlorophenyl)ethanol, a similar compound, for its use as an intermediate in chemotherapeutic drugs, demonstrating the commercial and industrial relevance of these compounds (Eixelsberger et al., 2013).

Stereoinversion and Chirality

- Chiral Inversion Studies : Research involving the stereoinversion of chlorophenyl ethanol compounds using red alga Cyanidioschyzon merolae provides valuable insights into chiral chemistry and its applications in synthesizing enantiomerically pure compounds (Utsukihara et al., 2008).

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes

Biochemical Pathways

The biochemical pathways affected by 2-(2-Bromo-4-chlorophenyl)ethanol are currently unknown . Many bioactive aromatic compounds are known to affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities

Result of Action

Given the potential biological activities of similar compounds, it is possible that this compound may have diverse effects at the molecular and cellular level . .

Análisis Bioquímico

Biochemical Properties

2-(2-Bromo-4-chlorophenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. Additionally, it can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism . In certain cell types, it may also affect cell proliferation and apoptosis, highlighting its potential as a research tool in studying cell biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by forming covalent bonds or through non-covalent interactions . These interactions can lead to changes in gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under recommended storage conditions but may degrade under certain conditions, such as exposure to strong oxidizing agents . Long-term studies have shown that its effects on cellular function can vary, with potential cumulative impacts on cell viability and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining safe and effective dosages for research purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability and activity within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution to different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s activity and function within the cell.

Propiedades

IUPAC Name |

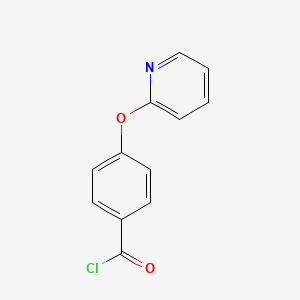

2-(2-bromo-4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAISAAYRNWOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306472 | |

| Record name | 2-Bromo-4-chlorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52864-57-0 | |

| Record name | 2-Bromo-4-chlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52864-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chlorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

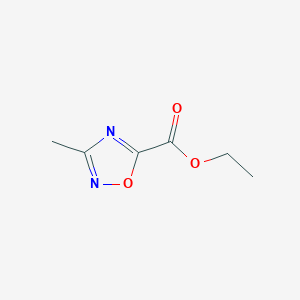

![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)